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Compound of Interest

Compound Name: (R)-1-(3-bromophenyl)ethanamine

Cat. No.: B068066 Get Quote

An In-depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-(3-
bromophenyl)ethanamine, a chiral amine of significant interest in the synthesis of

pharmaceutical intermediates. Its unique structural features make it a valuable building block in

the development of complex, biologically active molecules. This document details its chemical

and physical properties, provides insights into its synthesis and reactivity, and discusses its

applications in the field of drug discovery.

Chemical Identity and Properties
(R)-1-(3-bromophenyl)ethanamine is a chiral primary amine. The presence of a bromine atom

on the phenyl ring and a chiral center at the benzylic position makes it a versatile synthon for

introducing both chirality and a site for further molecular elaboration, often through cross-

coupling reactions.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 176707-77-0[1][2]

Molecular Formula C₈H₁₀BrN[1][3][4]

Molecular Weight 200.08 g/mol [1][4]

InChI
InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-

7/h2-6H,10H2,1H3/t6-/m1/s1[1][3]

InChIKey LIBZHYLTOAGURM-ZCFIWIBFSA-N[1]

Canonical SMILES CC(C1=CC(=CC=C1)Br)N

Table 2: Physical and Chemical Properties

Property Value Source

Physical Form Liquid [1][3]

Color Orange [5]

Purity 97% - 98% [1][3]

Boiling Point 96 °C at 4 mmHg [5]

110 °C at 9 mmHg (for (S)-

enantiomer)
[6]

Melting Point < -40 °C (for (S)-enantiomer) [6]

Density 1.33 g/cm³ (for (S)-enantiomer) [6]

Solubility
Immiscible with water (for (S)-

enantiomer)
[5][7]

Storage Conditions

Store in a dark place under an

inert atmosphere at room

temperature or 2-8 °C.[1][5]
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(R)-1-(3-bromophenyl)ethanamine is typically synthesized through the asymmetric reduction

of a precursor ketone or ketoxime. The bromine atom on the aromatic ring serves as a

convenient handle for various cross-coupling reactions, enabling the construction of more

complex molecular architectures.

Synthesis Protocol: Asymmetric Reduction of 1-(3-
bromophenyl)ethanone oxime
A general method for the synthesis of (R)-1-(3-bromophenyl)ethanamine involves the

catalytic asymmetric reduction of N-[1-(3-bromophenyl)ethylidene]hydroxylamine.[1]

Experimental Protocol:

Reaction Setup: A glass vial is charged with 1 equivalent of N-[1-(3-

bromophenyl)ethylidene]hydroxylamine, 5 mol% of a chiral ruthenium catalyst such as

RuCl(Cymene)(S-tol-Binap)Cl, 5 equivalents of an appropriate additive, and methanol (70

volumes relative to the oxime).[1]

Hydrogenation: The vial is placed in a parallel autoclave, which is then pressurized with

hydrogen gas to 30 bar.[1]

Reaction Conditions: The reaction mixture is heated to 90 °C and maintained for 24 hours.[1]

Work-up and Analysis: After cooling to 20 °C, the reaction mixture is diluted with isopropyl

alcohol. The enantiomeric excess and yield of the product, (R)-1-(3-
bromophenyl)ethanamine, are determined by chiral High-Performance Liquid

Chromatography (HPLC).[1]
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Starting Materials

Reaction Work-up & Analysis Product

1-(3-bromophenyl)ethanone oxime

Autoclave
(Methanol, 90°C, 30 bar H₂)Chiral Ru Catalyst

H₂ Gas

Dilution with Isopropanol Chiral HPLC Analysis (R)-1-(3-bromophenyl)ethanamine

Click to download full resolution via product page

Synthesis workflow for (R)-1-(3-bromophenyl)ethanamine.

Reactivity: Ullmann Coupling
The bromo-substituted phenyl group of (R)-1-(3-bromophenyl)ethanamine makes it an

excellent substrate for copper-catalyzed cross-coupling reactions, such as the Ullmann

condensation. This reaction is pivotal for forming carbon-nitrogen or carbon-carbon bonds,

allowing for the connection of the amine to various aromatic systems. The (S)-enantiomer is

noted to participate in Ullmann coupling reactions with N-H containing heteroarenes using a

copper iodide catalyst.[7]

General Experimental Protocol for Ullmann Coupling: A typical Ullmann coupling reaction

involves the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a

copper catalyst, often at elevated temperatures. For the coupling of (R)-1-(3-
bromophenyl)ethanamine with a nucleophile (e.g., an N-H containing heteroarene), the

following general steps would apply:

Reagents: To a reaction vessel are added (R)-1-(3-bromophenyl)ethanamine, the coupling

partner (e.g., a heteroarene), a copper(I) salt (e.g., CuI), a ligand (such as L-proline or N,N-

dimethylglycine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling solvent (e.g.,

DMSO or DMF).
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Reaction Conditions: The mixture is heated, potentially under microwave irradiation to

accelerate the reaction, until the starting materials are consumed (monitored by TLC or LC-

MS).

Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic

solvent. The combined organic layers are washed, dried, and concentrated under reduced

pressure.

Purification: The crude product is purified by column chromatography to yield the desired N-

arylated product.

(R)-1-(3-bromophenyl)ethanamine

Cu(I) Catalyst
+ Ligand + Base

Nucleophile
(e.g., N-H Heteroarene)

N-Aryl ProductHeat / Microwave

Click to download full resolution via product page

Generalized scheme for the Ullmann coupling reaction.

Applications in Drug Development
(R)-1-(3-bromophenyl)ethanamine serves as a crucial pharmaceutical intermediate in the

synthesis of chiral drugs. The stereochemistry at the ethylamine side chain is often critical for

achieving the desired biological activity and selectivity for a specific biological target.

The primary utility of this compound lies in its role as a scaffold. The amine group can be

acylated or alkylated, while the bromophenyl moiety can undergo further transformations, most

notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig, Ullmann). This dual functionality allows for the systematic construction of diverse

libraries of compounds for screening in drug discovery programs.

While this compound is not an active pharmaceutical ingredient itself, it is a key component in

the synthesis of molecules that may interact with various signaling pathways implicated in
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disease. The development of prodrugs is another area where amine-containing molecules are

of interest to improve pharmacokinetic properties.

Safety Information
(R)-1-(3-bromophenyl)ethanamine is a hazardous substance and should be handled with

appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity, Oral

(Category 4)
GHS07 Danger

H302: Harmful if

swallowed.[1]

Skin

Corrosion/Irritation

(Category 1B)

GHS05

H314: Causes severe

skin burns and eye

damage.[1]

Skin Sensitization

(Category 1)
GHS07

H317: May cause an

allergic skin reaction.

[1]

Hazardous to the

Aquatic Environment,

Chronic (Category 2)

GHS09

H411: Toxic to aquatic

life with long lasting

effects.[1]

Precautionary Statements: P273, P280, P305+P351+P338, P310[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information

before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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